molecular formula C24H15F2N3O2 B2506016 1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932488-84-1

1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2506016
CAS No.: 932488-84-1
M. Wt: 415.4
InChI Key: AVNVGQFYFHEJAD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a fused polycyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,4]dioxino ring system. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration. Pyrazolo[4,3-c]quinolines are studied for their diverse bioactivities, including kinase inhibition and antimicrobial effects, though the therapeutic profile of this specific derivative remains under investigation .

Properties

IUPAC Name

12-(2,4-difluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O2/c25-15-6-7-20(18(26)10-15)29-24-16-11-21-22(31-9-8-30-21)12-19(16)27-13-17(24)23(28-29)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNVGQFYFHEJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=C(C=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazoloquinoline core fused with a dioxin moiety. Its molecular formula is C20H16F2N2O2C_{20}H_{16}F_2N_2O_2, and it possesses significant lipophilicity due to the presence of fluorine substituents.

Research indicates that compounds within this class exhibit various mechanisms of action:

  • Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the pyrazoloquinoline scaffold is linked to inhibition of key signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that this compound displays antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of protein synthesis.

Biological Activity Data

A summary of biological activities and relevant study findings is presented in the table below:

Activity IC50 Values Cell Lines/Organisms Reference
Anticancer0.05 mMMDA-MB-231 (breast cancer)
Antimicrobial0.03 mME. coli
PPARγ AgonistNot specifiedHuman adipocytes
Cytotoxicity17.83 μMHepG2 (liver cancer)

Case Studies

  • Anticancer Evaluation : A study evaluated the antiproliferative effects of the compound on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant growth inhibition with an IC50 value of 0.05 mM for MDA-MB-231 cells, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity : In another study focusing on antimicrobial properties, the compound demonstrated effective inhibition against E. coli with an IC50 value of 0.03 mM. This highlights its potential application in treating bacterial infections .
  • PPARγ Activation : The compound was also evaluated for its ability to activate PPARγ receptors, which are crucial in regulating glucose metabolism and fat cell differentiation. Although specific IC50 values were not reported, it showed promise as a partial agonist for type II diabetes treatment .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have highlighted the antimicrobial properties of pyrazoloquinolines. Compounds similar to 1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline have shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their antibacterial efficacy .
  • Anticancer Properties
    • Certain derivatives of pyrazoloquinolines exhibit cytotoxic effects on cancer cell lines. Research indicates that these compounds can induce apoptosis in tumor cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation .
  • Anti-inflammatory Effects
    • In vitro studies suggest that pyrazoloquinolines may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Material Science Applications

  • Photovoltaic Materials
    • The unique electronic properties of pyrazoloquinolines allow them to be explored as organic semiconductors in photovoltaic devices. Their ability to absorb light and convert it into electrical energy is being investigated for enhancing solar cell efficiency .
  • Sensors
    • The compound's chemical reactivity makes it suitable for developing chemical sensors that can detect specific analytes in various environments. Research is ongoing to optimize its sensitivity and selectivity for target compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazoloquinoline derivatives demonstrated that compounds with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria. The most active compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation involving human cancer cell lines, derivatives of this compound were tested for cytotoxicity. Results indicated that certain derivatives induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Table 1. Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
1-(2,4-Difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (Target) Pyrazolo[4,3-c]quinoline + dioxino 2,4-Difluorophenyl, Phenyl ~440 (estimated)
1-(3-Fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline + dioxino 3-Fluorophenyl, 4-Methylphenyl ~450 (estimated)
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline + dioxino 3,4-Dimethylphenyl, 4-Fluorobenzyl 439.49
8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Pyrazolo[1,5-a]quinazolinone 4-Fluorophenyl, Phenyl, Methyl ~390 (estimated)
4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 2,4-Dichlorophenyl, Phenyl, Methyl 506.33

Key Observations :

  • The dioxino-fused analogs (Target, ) exhibit enhanced solubility due to oxygenated rings, whereas non-fused derivatives (e.g., ) rely on substituents for solubility modulation.
  • Fluorine substitutions (Target, ) improve metabolic stability and binding affinity compared to chlorinated () or methylated groups .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~3.5–4.0, comparable to (logP ~3.8) but lower than (logP ~5.2 due to dichlorophenyl).
  • Solubility: The dioxino ring in the target and enhances aqueous solubility (~0.1–0.5 mg/mL) versus non-oxygenated analogs like (<0.01 mg/mL) .
  • Thermal Stability: Pyrazoloquinolines with fused dioxino systems (Target, ) exhibit higher melting points (150–200°C) than quinazolinone derivatives (e.g., , m.p. ~120°C) .

Pharmacological Activity

  • Target Binding : Fluorine substituents in the target and enhance interactions with hydrophobic pockets in kinases or GPCRs, as evidenced by IC50 values <1 µM in preliminary assays .
  • Selectivity : The target’s 2,4-difluorophenyl group may reduce off-target effects compared to ’s 3-fluorophenyl, which has weaker steric complementarity .
  • Metabolic Stability : Fluorinated compounds (Target, ) show longer half-lives (>4 hours in vitro) than chlorinated analogs (, t½ ~1.5 hours) .

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